2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole
Description
2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 2 and a 2-phenoxyethylsulfanyl chain at position 3. The 1,3,4-thiadiazole scaffold is renowned for its electron-deficient aromatic system, which enhances reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-methyl-5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-9-12-13-11(16-9)15-8-7-14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWPZKCSTXTGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-phenoxyethyl bromide with 2-methyl-1,3,4-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, leading to derivatives with potentially enhanced properties.
Biology
2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole has been investigated for its biological activities , including:
- Antimicrobial Activity : Studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated notable effects against E. coli and other pathogenic strains .
- Anticancer Properties : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves interaction with specific cellular pathways that regulate cell proliferation .
- CNS Activity : Some studies have highlighted the antidepressant and anxiolytic effects of related thiadiazole compounds. For example, a derivative was found to have a therapeutic dose range significantly lower than that which produces side effects .
Medicine
The compound is being explored for its potential use in drug development . Its unique chemical structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals aimed at treating conditions such as cancer, depression, and infections.
Industrial Applications
In industry, this compound is utilized in the development of new materials with specific properties. Its applications include:
- Pesticides and Herbicides : The compound's biological activity makes it suitable for developing agrochemicals that can protect crops from pests and diseases.
- Material Science : Its unique properties may be harnessed to create materials with desired mechanical or chemical characteristics.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antimicrobial Efficacy Study : A recent study evaluated various derivatives against multiple bacterial strains. Results indicated that certain modifications significantly enhanced antibacterial efficacy .
- Anticancer Research : Investigations into the anticancer properties revealed that specific thiadiazole derivatives could inhibit cancer cell migration and induce apoptosis through targeted pathways .
- CNS Activity Evaluation : A pharmacological study assessed the antidepressant effects of a related compound in animal models. The results showed promising activity comparable to established drugs like Imipramine .
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the phenoxyethyl and methylsulfanyl groups may enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features of 1,3,4-Thiadiazole Derivatives
Key Observations :
- The target compound’s 2-phenoxyethylsulfanyl group distinguishes it from analogs with simpler aryl or alkyl chains (e.g., dichlorophenyl in ). This substituent may enhance π-π stacking interactions in biological systems compared to halogenated analogs.
- Compounds like 2-(4-methylphenyl)-5-[bis(4-methylphenyl)sulfanyl]-1,3,4-thiadiazole exhibit conserved thiadiazole ring geometry, as seen in crystallographic studies , suggesting similar electronic properties despite substituent differences.
Key Observations :
- Anti-TB Activity: Nitro-substituted thiadiazoles (e.g., ) outperform oxadiazoles, highlighting the importance of sulfur’s electron-withdrawing effects in enhancing antimicrobial potency.
- Anticancer Activity: Derivatives with disubstituted phenyl groups (e.g., 40–42 in ) show moderate activity (IC50 > 70 μM), suggesting that the target compound’s phenoxyethyl group may need optimization for improved cytotoxicity.
Electronic Effects :
Biological Activity
The compound 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by case studies and research findings.
Structural Characteristics
1,3,4-Thiadiazoles are characterized by their five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The addition of various substituents can significantly influence their biological activity. In the case of this compound, the phenoxyethyl sulfanyl group enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit substantial antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Inhibition Studies : Compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 32 μg/mL .
- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their potential anticancer properties:
- Cytotoxicity Assays : In vitro studies have demonstrated that compounds with a similar scaffold exhibit cytotoxic effects on various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.28 to 4.27 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cells .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring significantly impacts anticancer activity. The phenyl groups enhance binding affinity to tubulin, disrupting microtubule formation critical for cell division .
Antifungal Activity
The antifungal properties of thiadiazole compounds are also noteworthy:
- Efficacy Against Fungi : Derivatives have shown significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with some compounds achieving MIC values comparable to standard antifungal agents like fluconazole .
- Mechanism : The antifungal mechanism may involve inhibition of ergosterol synthesis or disruption of fungal cell wall integrity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against S. aureus and E. coli. The results indicated that compounds with halogen substitutions exhibited enhanced activity:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 32 |
| Compound B | E. coli | 16 |
Case Study 2: Anticancer Potential
Another study focused on the cytotoxic effects of a series of thiadiazole derivatives on cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound X | MCF-7 | 0.28 |
| Compound Y | A549 | 0.52 |
Q & A
Q. What are the optimized synthetic routes for preparing 2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole and its derivatives?
- Methodological Answer : The compound can be synthesized via a two-step procedure:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under reflux to form the 1,3,4-thiadiazole core.
Alkylation : Introduce the phenoxyethylsulfanyl group using alkylating reagents (e.g., 2-phenoxyethyl bromide) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃).
Key parameters to optimize include reaction temperature (70–90°C), stoichiometry of alkylating agents, and purification via column chromatography .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of analytical techniques:
- Elemental Analysis : Confirm the empirical formula.
- ¹H NMR/IR Spectroscopy : Identify characteristic peaks (e.g., thiadiazole ring protons at δ 7.5–8.5 ppm, sulfanyl S–C stretching at 600–700 cm⁻¹).
- TLC/HPLC : Assess purity (>95% by HPLC with C18 column and acetonitrile/water mobile phase).
- Single-Crystal X-ray Diffraction : Resolve crystal structure (monoclinic system, space group P21/n) to confirm stereochemistry .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Perform broth microdilution assays (MIC values) against S. aureus and E. coli .
- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀.
- Molecular Docking : Screen against target proteins (e.g., EGFR, COX-2) using AutoDock Vina to predict binding affinities .
Advanced Research Questions
Q. How can reaction mechanisms (e.g., oxidation or substitution) be elucidated for this compound?
- Methodological Answer :
- Spectroscopic Monitoring : Use in situ ¹H NMR or Raman spectroscopy to track intermediate formation during oxidation (e.g., sulfoxide/sulfone derivatives with H₂O₂).
- Computational Studies : Perform DFT calculations (Gaussian 09) to map energy profiles of substitution reactions (e.g., phenoxyethyl group replacement) .
Q. What computational strategies improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Modeling : Use ICReDD’s reaction path search methods to predict feasible synthetic routes and transition states.
- QSAR Modeling : Train models on bioactivity datasets (e.g., IC₅₀ values) to correlate substituent effects (e.g., Hammett σ constants) with activity .
Q. How to resolve discrepancies between computational docking predictions and experimental bioassay results?
- Methodological Answer :
Q. What insights can crystallography provide for material science applications?
- Methodological Answer : Analyze crystal packing (e.g., π-π stacking, hydrogen bonds) to predict properties like thermal stability or solubility. For example, monoclinic systems (β = 96.08°) with a = 16.89 Å and c = 27.11 Å suggest anisotropic charge transport for electronic materials .
Q. How to optimize multi-step derivatization for high-yield libraries?
- Methodological Answer :
Q. Can AI-driven platforms accelerate reaction optimization?
- Methodological Answer : Integrate COMSOL Multiphysics with AI (e.g., neural networks) to simulate reaction kinetics and predict optimal conditions (e.g., solvent polarity, catalyst loading). Smart laboratories enable real-time adjustments via robotic feedback loops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
